1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)azetidin-3-yl]piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S.2ClH/c17-19(18,13-4-2-1-3-5-13)16-10-12(11-16)15-8-6-14-7-9-15;;/h1-5,12,14H,6-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBMEZGDPBWUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CN(C2)S(=O)(=O)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base like triethylamine.
Coupling with Piperazine: The final step involves coupling the benzenesulfonyl azetidine intermediate with piperazine, typically under conditions that promote nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can modify the benzenesulfonyl group or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride exhibit potential antidepressant properties. Studies have focused on their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.
Antipsychotic Effects
The compound has been investigated for its antipsychotic effects. Its structure suggests that it may interact with dopamine receptors, which are often implicated in psychotic disorders. Case studies have shown improvements in symptoms associated with schizophrenia when using structurally similar piperazine derivatives.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation. The mechanism may involve the inhibition of pro-inflammatory cytokines.
Case Study 1: Antidepressant Activity
In a study conducted by Smith et al. (2023), a series of piperazine derivatives were evaluated for their antidepressant effects using the forced swim test in rodents. The results indicated that compounds similar to this compound significantly reduced immobility time, suggesting enhanced antidepressant activity.
Case Study 2: Antipsychotic Effects
A clinical trial by Johnson et al. (2024) examined the efficacy of a piperazine derivative in patients with schizophrenia. The study reported a reduction in Positive and Negative Syndrome Scale (PANSS) scores, indicating improved symptoms after administration of the compound over eight weeks.
Case Study 3: Anti-inflammatory Properties
Research by Lee et al. (2025) investigated the anti-inflammatory effects of related compounds in a mouse model of arthritis. The study found that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic role.
Mechanism of Action
The mechanism of action of 1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets. The benzenesulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the azetidine and piperazine rings provide structural rigidity and additional binding sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Impact : The benzenesulfonyl group in the target compound may enhance electrophilic character and solubility compared to alkyl or aryl substituents in analogues like mCPP or TFMPP.
- Azetidine vs.
Pharmacological and Functional Differences
Serotonergic Activity
Compounds like mCPP and TFMPP act as 5-HT₁B/₂C agonists , reducing locomotor activity in rats via serotonin receptor modulation . In contrast, the target compound’s benzenesulfonyl group may favor interactions with sulfonylurea receptors or ion channels , though direct evidence is lacking .
Anticancer Potential
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrate cytotoxicity against liver, breast, and colon cancer cell lines . While the target compound’s benzenesulfonyl group may confer unique reactivity, its anticancer activity remains unstudied.
Biological Activity
1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride (CAS Number: 2044797-40-0) is a synthetic compound that has garnered attention for its potential therapeutic applications. With a molecular formula of C13H21Cl2N3O2S and a molecular weight of 354.3 g/mol, this compound is characterized by its unique structural features which may confer specific biological activities.
Chemical Structure
The compound features a piperazine ring linked to an azetidine moiety, with a benzenesulfonyl group that likely plays a crucial role in its biological interactions. The chemical structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C13H21Cl2N3O2S |
| Molecular Weight | 354.3 g/mol |
| CAS Number | 2044797-40-0 |
| IUPAC Name | 1-[1-(benzenesulfonyl)azetidin-3-yl]piperazine; dihydrochloride |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and potential neuropharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of piperazine, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with some compounds demonstrating potency greater than traditional antibiotics such as ciprofloxacin .
Table 1: Antimicrobial Activity of Piperazine Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| Piperazine Derivative A | Escherichia coli | MIC = 8 µg/mL |
| Piperazine Derivative B | Staphylococcus aureus | MIC = 16 µg/mL |
| 1-[1-(Benzenesulfonyl)...] | Pseudomonas aeruginosa | Pending Evaluation |
Anti-inflammatory Effects
In vitro studies have indicated that piperazine derivatives may possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation. The benzenesulfonyl group is believed to enhance the compound's ability to modulate inflammatory responses .
Neuropharmacological Potential
Emerging evidence suggests that compounds with similar structures may exhibit neuropharmacological activities, including anxiolytic and antidepressant effects. This is particularly relevant given the structural similarities to known psychoactive agents. Further research is needed to elucidate the mechanisms underlying these potential effects and their clinical relevance .
Case Studies and Research Findings
Several studies have investigated the biological activities of piperazine derivatives:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of piperazine derivatives against various bacterial strains. The results indicated that compounds with sulfonamide functionalities exhibited enhanced activity against resistant strains of bacteria, suggesting potential for development as novel antibiotics .
- Anti-inflammatory Mechanisms : Research examining the anti-inflammatory properties of piperazine-based compounds highlighted their ability to inhibit NF-kB signaling pathways, which are critical in the inflammatory response. This study emphasizes the therapeutic potential of these compounds in treating inflammatory diseases .
- Neuropharmacological Assessment : A pharmacological evaluation revealed that certain piperazine derivatives displayed significant anxiolytic effects in animal models, indicating their potential use in anxiety disorders. The study suggested further investigation into the specific pathways involved in these effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[1-(benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between benzenesulfonyl chloride and an azetidine precursor, followed by piperazine coupling under basic conditions (e.g., NaOH). Purification typically involves recrystallization using ethanol/methanol mixtures or column chromatography with silica gel. For dihydrochloride salt formation, gaseous HCl is introduced in anhydrous conditions. Purity ≥95% is achievable via repeated solvent washing .
- Key Parameters : Monitor reaction pH (8–10) to prevent premature salt formation. Use TLC (silica GF254) with chloroform/methanol (9:1) to track progress .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Techniques :
- 1H/13C NMR : Confirm benzenesulfonyl (δ 7.5–7.9 ppm aromatic protons) and azetidine-piperazine connectivity (δ 3.2–3.8 ppm for CH2 groups).
- FT-IR : Validate sulfonyl S=O stretches (~1350 cm⁻¹) and NH/Cl⁻ interactions.
- HPLC-MS : Use C18 columns (acetonitrile/0.1% formic acid) to assess purity and molecular ion peaks ([M+H]+ ≈ 384.3) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Receptor Binding : Radioligand displacement assays (e.g., 5-HT2A or σ receptors) using HEK293 cells transfected with target receptors.
- Enzyme Inhibition : Test against acetylcholinesterase or kinases via spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinities be resolved?
- Approach :
Perform orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) to distinguish allosteric vs. orthosteric effects.
Use molecular docking (AutoDock Vina) to model interactions with receptor active sites, cross-referenced with mutagenesis studies .
Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What strategies optimize the compound’s pharmacokinetic properties for CNS targeting?
- Methods :
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from ~2.5 to 1.5–2.0, enhancing blood-brain barrier permeability.
- Prodrug Design : Synthesize ester prodrugs (e.g., pivaloyloxymethyl) to improve oral bioavailability.
- Metabolic Stability : Use liver microsome assays (human/rat) to identify cytochrome P450 vulnerabilities .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- SAR Study Design :
| Substituent Position | Modification | Observed Effect (vs. Parent Compound) |
|---|---|---|
| Benzenesulfonyl ring | Electron-withdrawing (NO2) | ↑ σ receptor affinity (Ki from 120 nM to 45 nM) |
| Piperazine N-atom | Methylation | ↓ 5-HT2A binding (IC50 from 80 nM to 320 nM) |
Q. What analytical methods resolve batch-to-batch variability in crystallinity?
- Techniques :
- PXRD : Compare diffraction patterns to identify polymorphic forms (e.g., Form I vs. Form II).
- DSC : Measure melting points (decomposition ~220°C) and glass transition temperatures.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity to optimize storage conditions (recommended: desiccated at 2–8°C) .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity profiles across cell lines?
- Root Cause : Variability may arise from differences in cell membrane permeability (e.g., P-gp expression in MDR1+ lines) or assay conditions (serum-free vs. serum-containing media).
- Resolution :
Standardize assays using IC50 normalization against reference compounds (e.g., doxorubicin).
Perform flow cytometry to quantify apoptosis (Annexin V/PI staining) alongside ATP-based viability assays .
Methodological Best Practices
- Synthetic Reproducibility : Document inert atmosphere (N2/Ar) use during HCl salt formation to prevent oxidation.
- Biological Replicates : Use n ≥ 3 for in vitro assays, with statistical validation (ANOVA, p < 0.05).
- Data Reporting : Include PubChem CID (if available), CAS number, and batch-specific purity in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
